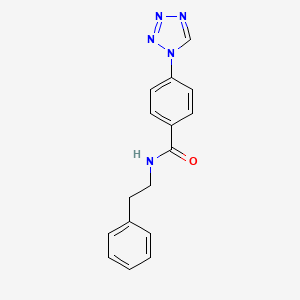
N-Phenethyl-4-tetrazol-1-yl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenethyl-4-tetrazol-1-yl-benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds have gained significant attention due to their diverse biological and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenethyl-4-tetrazol-1-yl-benzamide typically involves the cycloaddition reaction between a nitrile and an azide. The reaction conditions often require the in situ generation of hydrazoic acid, which can be activated by strong Lewis acids or amine salts .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often involves the use of primary amines, orthoesters, and azides in a heterocyclization reaction. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-Phenethyl-4-tetrazol-1-yl-benzamide undergoes various chemical reactions, including:
Oxidation: Tetrazole derivatives are generally resistant to oxidation due to their low HOMO energy.
Reduction: Reduction reactions can be performed under mild conditions to modify the tetrazole ring.
Substitution: Substitution reactions are common, especially at the nitrogen atoms of the tetrazole ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents are typically used, although tetrazoles are resistant to oxidation.
Reduction: Mild reducing agents such as sodium borohydride can be used.
Substitution: Various electrophiles and nucleophiles can be used to introduce different substituents on the tetrazole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of tetrazole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-Phenethyl-4-tetrazol-1-yl-benzamide has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-Phenethyl-4-tetrazol-1-yl-benzamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial cell wall synthesis, leading to cell lysis . The compound’s tetrazole ring structure allows it to interact with various enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Losartan: An angiotensin II antagonist used to treat hypertension.
Candesartan: Another angiotensin II antagonist with similar applications.
Pentylene-tetrazole: Used in models for anxiety.
Uniqueness
N-Phenethyl-4-tetrazol-1-yl-benzamide is unique due to its specific structure, which imparts distinct biological activities and pharmacokinetic properties. Its resistance to oxidation and ability to undergo various chemical reactions make it a versatile compound in both research and industrial applications .
Propiedades
IUPAC Name |
N-(2-phenylethyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(17-11-10-13-4-2-1-3-5-13)14-6-8-15(9-7-14)21-12-18-19-20-21/h1-9,12H,10-11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSVKIQLCNMTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ETHYL (2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B5304856.png)
![3-(4-methoxyphenyl)-5-[2-(methylthio)phenyl]-1,2,4-oxadiazole](/img/structure/B5304862.png)
![2-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N~6~-PHENYL-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B5304888.png)
![Ethyl 1-[2-(3-methylphenoxy)ethyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B5304890.png)
![1-{2-(4-Methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}ethanone](/img/structure/B5304895.png)
![2-{[4-(Thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5304905.png)

![2-[(4-METHYL-2-PYRIMIDINYL)SULFANYL]-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE](/img/structure/B5304910.png)
![N-(5-BROMO-2-PYRIDINYL)-2-[(4,5-DIMETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B5304929.png)
![2-[3-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE](/img/structure/B5304944.png)
![N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5304950.png)
![4-CHLORO-1-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B5304962.png)
![[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-[1-(pyrazol-1-ylmethyl)cyclopropyl]methanone](/img/structure/B5304965.png)
![4-[2-(3-nitrophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304966.png)
